molecular formula C16H19N3O3 B3916160 ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate

ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate

Cat. No.: B3916160
M. Wt: 301.34 g/mol
InChI Key: NVHYAAWCZPGNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, also known as EMBO, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. EMBO belongs to the class of pyrazole derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and angiogenesis. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. This compound has not been extensively studied in clinical trials, and its potential side effects are not well known.

Future Directions

Ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate has several potential future directions for research. It can be studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and angiogenesis. This compound can also be studied for its potential use as a diagnostic tool for cancer and other diseases. Further research can also be conducted to understand the long-term effects and potential side effects of this compound. Additionally, this compound can be modified to improve its potency and selectivity for specific targets.

Scientific Research Applications

Ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Properties

IUPAC Name

ethyl 4-[[5-(3-methylphenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-22-16(21)8-7-15(20)17-14-10-13(18-19-14)12-6-4-5-11(2)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHYAAWCZPGNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NNC(=C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate
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ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate
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ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate
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ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate
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ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate
Reactant of Route 6
ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate

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